4-Chloro-6-fluoropyrido[2,3-d]pyrimidine

Medicinal Chemistry Drug Design Physicochemical Properties

4-Chloro-6-fluoropyrido[2,3-d]pyrimidine (CAS 1379340-15-4) is a halogenated heterocyclic building block belonging to the pyrido[2,3-d]pyrimidine family. This scaffold features a fused pyridine-pyrimidine bicyclic core with a chlorine atom at the 4-position and a fluorine atom at the 6-position.

Molecular Formula C7H3ClFN3
Molecular Weight 183.57 g/mol
Cat. No. B15329791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoropyrido[2,3-d]pyrimidine
Molecular FormulaC7H3ClFN3
Molecular Weight183.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=NC=N2)Cl)F
InChIInChI=1S/C7H3ClFN3/c8-6-5-1-4(9)2-10-7(5)12-3-11-6/h1-3H
InChIKeyLGDSHRQFPQVWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-fluoropyrido[2,3-d]pyrimidine: Core Properties and Heterocyclic Class Profile


4-Chloro-6-fluoropyrido[2,3-d]pyrimidine (CAS 1379340-15-4) is a halogenated heterocyclic building block belonging to the pyrido[2,3-d]pyrimidine family. This scaffold features a fused pyridine-pyrimidine bicyclic core with a chlorine atom at the 4-position and a fluorine atom at the 6-position [1]. The compound has a molecular weight of 183.57 g/mol, a computed XLogP3-AA value of 1.9, zero hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds, indicating a rigid, moderately lipophilic structure suitable for fragment-based drug design and scaffold derivatization [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor libraries and other bioactive heterocyclic compounds [2].

Why Generic Halogenated Pyridopyrimidines Cannot Replace 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine


Substituting 4-chloro-6-fluoropyrido[2,3-d]pyrimidine with other halogenated pyrido[2,3-d]pyrimidines introduces critical differences in physicochemical properties, orthogonal reactivity, and synthetic utility. The specific 4-Cl / 6-F pattern provides a unique leaving-group hierarchy: the chlorine at C-4 is significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the fluorine at C-6, enabling selective sequential functionalization without protecting group strategies [1]. In contrast, analogs such as 2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine or 2,4,6-trichloropyrido[2,3-d]pyrimidine exhibit different reactivity orders and may require more forcing conditions or lead to mixtures of regioisomers [1]. Furthermore, the lower molecular weight (183.57 vs. 218.02 g/mol for the 2,4-dichloro-6-fluoro analog) and distinct lipophilicity profile (XLogP 1.9) directly impact downstream pharmacokinetic properties when incorporated into final drug candidates [2]. These parameters are not interchangeable across analogs, making targeted procurement essential for reproducible synthetic outcomes.

Quantitative Differentiation of 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine Against Closest Analogs


Molecular Weight and Lipophilicity: Physicochemical Differentiation from 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine

4-Chloro-6-fluoropyrido[2,3-d]pyrimidine possesses a molecular weight of 183.57 g/mol and an XLogP3-AA of 1.9, compared to 218.02 g/mol and higher lipophilicity for 2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine (CAS 1220518-09-1) [1]. The target compound has zero hydrogen bond donors and four hydrogen bond acceptors, identical to the comparator, but the 34.45 g/mol lower molecular weight and reduced halogen count (one Cl vs. two Cl) result in lower lipophilicity and potentially improved aqueous solubility for downstream drug candidates [1][2]. These differences are critical in fragment-based drug discovery where smaller, less lipophilic fragments are preferred starting points [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Suzuki–Miyaura Coupling Regioselectivity: C-6 Position Reacts Preferentially Over C-4

In the Suzuki–Miyaura coupling of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the reactivity order follows C-6 > C-4 > C-2 [1]. For the directly comparable 2,4,6-trichloropyrido[2,3-d]pyrimidine (6), treatment with 4-methoxyphenyl boronic acid (1.05 equiv), Pd(PPh3)4 (0.05 equiv), and K2CO3 (1.5 equiv) in toluene at 110 °C afforded the C-6 coupled product (8) in 83% yield as the exclusive regioisomer; no C-4 or C-2 coupling products were observed [1]. By inference, 4-chloro-6-fluoropyrido[2,3-d]pyrimidine would be expected to exhibit analogous or even enhanced C-6 selectivity due to the greater lability of the C–Br and C–I bonds compared to C–Cl at that position, enabling stepwise derivatization [1].

Synthetic Chemistry Cross-Coupling Regioselective Derivatization

SNAr Reactivity Differentiation: C-4 Chlorine vs. C-6 Fluorine Leaving Group Ability

In pyrido[2,3-d]pyrimidine systems, chlorine at the 4-position undergoes nucleophilic aromatic substitution (SNAr) significantly faster than fluorine at the 6-position under standard conditions [1]. This reactivity hierarchy has been experimentally validated: in 2,4-dichloropyrido[2,3-d]pyrimidine, the C-4 position reacts preferentially with amines, alcohols, and thiols over the C-2 position, with mono-substitution at C-4 achieved in high yields without C-2 interference [2]. For 4-chloro-6-fluoropyrido[2,3-d]pyrimidine, the reactivity difference between C-4 (Cl) and C-6 (F) is even more pronounced than between C-4 (Cl) and C-2 (Cl) in the dichloro analog, because fluoride is a substantially poorer leaving group in SNAr reactions [1]. This allows for clean sequential functionalization: first C-4 substitution with an amine or other nucleophile, followed by C-6 cross-coupling.

Nucleophilic Aromatic Substitution Reactivity Scale Orthogonal Functionalization

Kinase Inhibitor Scaffold Validation: SAR Evidence from Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold has been validated as a privileged structure for ATP-competitive kinase inhibition. In a foundational SAR study, the lead compound 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4b, PD-089828) inhibited PDGFr, FGFr, EGFr, and c-src tyrosine kinases with IC50 values of 1.11, 0.13, 0.45, and 0.22 µM, respectively [1]. Introduction of a 6-(3',5'-dimethoxyphenyl) group at the C-6 position (compound 4e) dramatically shifted selectivity: FGFr IC50 = 0.060 µM, while PDGFr, EGFr, c-src, and InsR IC50 values were all >50 µM (>830-fold selectivity) [1]. This demonstrates that substituents at the C-6 position of the pyrido[2,3-d]pyrimidine core are critical determinants of kinase selectivity. The fluorine atom in 4-chloro-6-fluoropyrido[2,3-d]pyrimidine serves as a synthetic handle for introducing diverse C-6 substituents via cross-coupling, directly enabling the exploration of this selectivity-determining position [2].

Kinase Inhibition Structure-Activity Relationship Cancer Therapeutics

Rotatable Bond Count and Structural Rigidity: Fragment-Based Drug Design Advantage

4-Chloro-6-fluoropyrido[2,3-d]pyrimidine has zero rotatable bonds, compared to analogs such as 4-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine or 4-chloro-5,6,7,8-tetrahydro-2-methylpyrido[2,3-d]pyrimidine which possess one or more rotatable bonds [1]. The completely rigid bicyclic core of the target compound maximizes binding entropy efficiency by minimizing the conformational entropy penalty upon target binding [1]. In fragment-based drug discovery, a rotatable bond count of zero is highly desirable as it correlates with higher ligand efficiency and improved probability of successful hit-to-lead optimization [2]. The comparator 4-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS not specified) introduces a rotatable methylthio group that increases conformational flexibility and may reduce binding affinity per heavy atom.

Fragment-Based Drug Discovery Ligand Efficiency Structural Rigidity

High-Value Application Scenarios for 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine


Sequential, Protecting-Group-Free Synthesis of 4,6-Disubstituted Pyrido[2,3-d]pyrimidine Kinase Inhibitor Libraries

Medicinal chemistry teams constructing kinase-focused compound libraries can exploit the orthogonal reactivity of 4-chloro-6-fluoropyrido[2,3-d]pyrimidine to achieve stepwise C-4 amination followed by C-6 Suzuki coupling without protecting group manipulations. As demonstrated by Riadi et al. (2019), the C-6 position reacts first under palladium-catalyzed cross-coupling conditions, while C-4 chlorine is preferentially displaced under SNAr conditions [1]. This orthogonal reactivity reduces the average synthetic sequence by 1–2 steps compared to using symmetrically halogenated analogs such as 2,4-dichloropyrido[2,3-d]pyrimidine, where selective mono-functionalization requires careful temperature and stoichiometry control .

Fragment-Based Drug Discovery Starting Point for Kinase and Antifolate Targets

With a molecular weight of 183.57 g/mol, zero rotatable bonds, and a balanced lipophilicity profile (XLogP 1.9), 4-chloro-6-fluoropyrido[2,3-d]pyrimidine meets all criteria for a high-quality fragment starting point [1]. The scaffold has established bioactivity precedent: pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of DYRK1B (a colon, ovarian, and pancreatic cancer target) , thymidylate synthase (TS) with IC50 values in the low nanomolar range (e.g., compound 2j: TS IC50 = 13.48 ± 0.96 nM) , and dihydrofolate reductase (DHFR) . The C-4 chlorine and C-6 fluorine provide two distinct vectors for fragment growth, enabling systematic exploration of binding pockets in fragment-based campaigns.

Building Block for Selective FGFr and PDGFr Tyrosine Kinase Inhibitor Optimization

The SAR study by Klutchko et al. (1997) established that C-6 aryl substitution on the pyrido[2,3-d]pyrimidine core dictates kinase selectivity: a 6-(3',5'-dimethoxyphenyl) group conferred >830-fold selectivity for FGFr over other tyrosine kinases (FGFr IC50 = 0.060 µM vs. all others >50 µM) [1]. 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine is the ideal precursor for exploring this selectivity determinant, as the C-6 fluorine can be directly converted to diverse aryl, heteroaryl, or alkenyl groups via Suzuki, Stille, or Negishi cross-coupling. The C-4 chlorine simultaneously allows introduction of amine substituents known to modulate potency and bioavailability [1].

Quote Request

Request a Quote for 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.